2-((R)-2-Amino-3-(((R)-2-amino-3-((carboxymethyl)amino)-3-oxopropyl)disulfanyl)propanamido)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((R)-2-Amino-3-(((R)-2-amino-3-((carboxymethyl)amino)-3-oxopropyl)disulfanyl)propanamido)acetic acid is a compound that consists of two cysteine-glycine dipeptides Cysteine is a sulfur-containing amino acid, and glycine is the simplest amino acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((R)-2-Amino-3-(((R)-2-amino-3-((carboxymethyl)amino)-3-oxopropyl)disulfanyl)propanamido)acetic acid typically involves solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) strategies. The cysteine residues are protected with appropriate protecting groups to prevent unwanted side reactions. The peptide chain is assembled step-by-step on a solid support, and the protecting groups are removed at the end of the synthesis .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The choice of protecting groups and reaction conditions is optimized to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
2-((R)-2-Amino-3-(((R)-2-amino-3-((carboxymethyl)amino)-3-oxopropyl)disulfanyl)propanamido)acetic acid can undergo various chemical reactions, including:
Oxidation: The thiol groups of cysteine can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Substitution: The thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Reagents like alkyl halides can be used for nucleophilic substitution reactions.
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Formation of alkylated cysteine derivatives.
Scientific Research Applications
2-((R)-2-Amino-3-(((R)-2-amino-3-((carboxymethyl)amino)-3-oxopropyl)disulfanyl)propanamido)acetic acid has several applications in scientific research:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Studied for its role in protein folding and stability.
Industry: Used in the production of peptide-based materials and therapeutics
Mechanism of Action
The mechanism of action of 2-((R)-2-Amino-3-(((R)-2-amino-3-((carboxymethyl)amino)-3-oxopropyl)disulfanyl)propanamido)acetic acid involves the formation and breaking of disulfide bonds. The thiol groups of cysteine can form disulfide bonds, which are crucial for the structural stability of peptides and proteins. These disulfide bonds can be reduced to free thiol groups, allowing for dynamic changes in the peptide structure .
Comparison with Similar Compounds
Similar Compounds
H-D-Cys(Bzl)-OH: A cysteine derivative with a benzyl protecting group.
S-Benzyl-L-cysteine: Another cysteine derivative used in peptide synthesis.
Uniqueness
2-((R)-2-Amino-3-(((R)-2-amino-3-((carboxymethyl)amino)-3-oxopropyl)disulfanyl)propanamido)acetic acid is unique due to its specific combination of cysteine and glycine residues, which allows for versatile applications in peptide synthesis and protein science. The presence of two cysteine-glycine dipeptides provides opportunities for studying disulfide bond formation and stability .
Properties
IUPAC Name |
2-[[(2S)-2-amino-3-[[(2R)-2-amino-3-(carboxymethylamino)-3-oxopropyl]disulfanyl]propanoyl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O6S2/c11-5(9(19)13-1-7(15)16)3-21-22-4-6(12)10(20)14-2-8(17)18/h5-6H,1-4,11-12H2,(H,13,19)(H,14,20)(H,15,16)(H,17,18)/t5-,6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDJVKDYFFTWHBO-OLQVQODUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)NCC(=O)O)N)SSCC(C(=O)NCC(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](C(=O)NCC(=O)O)N)SSC[C@@H](C(=O)NCC(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.